molecular formula C11H14BrNO2 B7512034 Azepan-1-yl-(5-bromofuran-3-yl)methanone

Azepan-1-yl-(5-bromofuran-3-yl)methanone

Cat. No. B7512034
M. Wt: 272.14 g/mol
InChI Key: PJGKYLPBDPCOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(5-bromofuran-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known by its chemical name, 5-Bromo-3-(1-azepanyl)-2-benzofuran-1(3H)-one.

Scientific Research Applications

Azepan-1-yl-(5-bromofuran-3-yl)methanone has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(5-bromofuran-3-yl)methanone is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function and memory. It may also have an impact on the dopaminergic system, which is involved in the regulation of movement and emotional responses.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-bromofuran-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which is associated with improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azepan-1-yl-(5-bromofuran-3-yl)methanone in lab experiments is its potential to act as a selective inhibitor of acetylcholinesterase. This selectivity can be advantageous in studying the cholinergic system and its role in cognitive function and memory. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on Azepan-1-yl-(5-bromofuran-3-yl)methanone. One potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand its mechanism of action and its impact on the cholinergic and dopaminergic systems. Finally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, Azepan-1-yl-(5-bromofuran-3-yl)methanone is a synthetic compound that has shown potential applications in various research fields. Its selective inhibition of acetylcholinesterase can be advantageous in studying the cholinergic system and its role in cognitive function and memory. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate for the treatment of neurological disorders.

Synthesis Methods

The synthesis of Azepan-1-yl-(5-bromofuran-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one, which is then reacted with azepane in the presence of a base to obtain Azepan-1-yl-(5-bromofuran-3-yl)methanone. The purity of the final product can be enhanced by recrystallization.

properties

IUPAC Name

azepan-1-yl-(5-bromofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-7-9(8-15-10)11(14)13-5-3-1-2-4-6-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGKYLPBDPCOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-(5-bromofuran-3-yl)methanone

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